molecular formula C31H35NO8 B587423 N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide CAS No. 206440-83-7

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide

Cat. No.: B587423
CAS No.: 206440-83-7
M. Wt: 549.62
InChI Key: BSCUKTJLQVNCRL-QXBBUDDSSA-N
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Description

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is a metabolite of tamoxifen, a widely used drug for the treatment and prevention of estrogen receptor-positive breast cancer. This compound is formed through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen, which is one of the active metabolites of tamoxifen. The glucuronidation process enhances the solubility and excretion of the compound from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions often include the presence of UDP-glucuronic acid as the glucuronide donor and a suitable buffer system to maintain the pH.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UGT enzymes. The reaction is carried out in bioreactors under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of N-Desmethyl-3-hydroxy Tamoxifen .

Common Reagents and Conditions

The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffered aqueous solution at a pH that is optimal for the enzyme activity .

Major Products

The major product of the glucuronidation reaction is this compound, which is more water-soluble and can be readily excreted from the body .

Mechanism of Action

The mechanism of action of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves its formation through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to the hydroxyl group of the parent compound . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body. This metabolic pathway helps in the detoxification and elimination of tamoxifen metabolites .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37)/b25-24+/t26-,27-,28+,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCUKTJLQVNCRL-QXBBUDDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747563
Record name 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206440-83-7
Record name 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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